REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[C:12]([C:14](O)=[O:15])[N:11]=[CH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[CH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)C(=O)O
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Name
|
BH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of all volatiles the residue
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
After filtration the hot aqueous phase
|
Type
|
ADDITION
|
Details
|
was slowly treated with 2N NaOH solution until pH 10
|
Type
|
TEMPERATURE
|
Details
|
On cooling the title compound
|
Type
|
CUSTOM
|
Details
|
crystallizes as a white material (12.2 g, 65%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |